molecular formula C13H10ClF3N2 B1487725 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 1220030-47-6

3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B1487725
CAS No.: 1220030-47-6
M. Wt: 286.68 g/mol
InChI Key: VHYKZSDJDSFLIX-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine is a chemical compound of interest in agricultural and pharmaceutical research, built around a substituted pyridine core. This core structure, 3-chloro-5-(trifluoromethyl)pyridine, is a significant intermediate in developing modern agrochemicals and pharmaceuticals . The biological activity of such trifluoromethylpyridine (TFMP) derivatives is attributed to the unique combination of the pyridine ring's characteristics and the strong electron-withdrawing nature of the trifluoromethyl group, which can enhance a compound's metabolic stability, bioavailability, and binding affinity to target enzymes . In agrochemical research, TFMP derivatives are a prominent class of compounds. For instance, the fungicide Fluazinam shares a similar 3-chloro-5-(trifluoromethyl)pyridinamine backbone and functions as a potent uncoupler of oxidative phosphorylation in fungal mitochondria . Furthermore, compounds with structural similarities, such as 3-Chloro-N-isobutyl-5-(trifluoromethyl)-2-pyridinamine, are explored for their potential as fungicides and in other crop protection applications . In medicinal chemistry, the TFMP moiety is found in several approved drugs and investigational compounds, where it contributes to inhibitory activity against specific targets . Researchers value this compound for developing novel active ingredients and studying structure-activity relationships. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-N-(2-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c1-8-4-2-3-5-11(8)19-12-10(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYKZSDJDSFLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Pyridine Precursors

The preparation of 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine typically begins with the synthesis of chlorinated trifluoromethyl-substituted pyridines, which serve as the core scaffold. One such precursor is 2-chloro-3-trifluoromethylpyridine.

Method for 2-Chloro-3-trifluoromethylpyridine:

  • Starting from 2,3,6-trichloro-5-trifluoromethylpyridine, a reduction dechlorination reaction is carried out in a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol).
  • An acid-binding agent and a catalyst (0.01-0.5% of the reaction system by weight) are added.
  • The reaction is conducted under hydrogen atmosphere at a temperature range of -10 to 65 °C and pressure of 0.1 to 2.0 MPa for 4 to 24 hours.
  • Post-reaction, the mixture is filtered, rectified, and purified to isolate 2-chloro-3-trifluoromethylpyridine with purity exceeding 98% and selectivity around 95%.
  • The solvent-to-substrate weight ratio ranges from 1:1 to 1:10.

This method is advantageous for industrial production due to its simplicity, high yield, and low cost.

Amination to Form this compound

The critical step involves introducing the amino group linked to the 2-methylphenyl moiety onto the pyridine ring. This is achieved via nucleophilic aromatic substitution or catalytic hydrogenation of cyano-substituted intermediates, followed by coupling with the aromatic amine.

Key Synthetic Approach:

  • Use 2-cyano-3-chloro-5-trifluoromethylpyridine as the substrate.
  • Perform low-pressure catalytic hydrogenation in an acetic acid solvent using Raney nickel as the catalyst at 50-120 °C and 0.02-0.3 MPa hydrogen pressure.
  • The reaction time is optimized to ensure complete conversion without dechlorination side reactions.
  • After hydrogenation, the product 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate is isolated by filtration to remove catalyst, concentration, and crystallization using a second solvent such as toluene, xylene, or heptane.
  • The catalyst can be reused multiple times (10-13 cycles), enhancing cost-effectiveness.
  • This method avoids the use of noble metal catalysts and strong acids, minimizing byproducts and simplifying purification.

Coupling with 2-Methylphenylamine

The final step involves coupling the aminomethyl intermediate with 2-methylphenylamine to form the target compound this compound.

  • Typically, this is achieved via nucleophilic substitution or amide bond formation under controlled conditions.
  • The reaction conditions include mild heating and use of suitable solvents (e.g., polar aprotic solvents) to facilitate the coupling.
  • Purification is done by recrystallization or chromatographic techniques to achieve high purity.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Material Catalyst/Agent Solvent(s) Temperature (°C) Pressure (MPa) Time (hours) Notes
1 Reduction dechlorination 2,3,6-trichloro-5-trifluoromethylpyridine Catalyst (0.01-0.5%) Methanol/Ethanol/Propanol -10 to 65 0.1 to 2.0 4 to 24 High purity (98%), high selectivity (95%)
2 Catalytic hydrogenation 2-cyano-3-chloro-5-trifluoromethylpyridine Raney nickel (5-20%) Acetic acid 50 to 120 0.02 to 0.3 ~12 Low-pressure, avoids dechlorination
3 Amination/coupling 2-aminomethyl-3-chloro-5-trifluoromethylpyridine + 2-methylphenylamine N/A Polar aprotic solvents Mild heating Atmospheric Variable Final step to form target compound

Research Findings and Industrial Considerations

  • The use of Raney nickel in acetic acid under low-pressure hydrogenation conditions significantly reduces dechlorination byproducts compared to noble metal catalysts, improving yield and product purity.
  • The single-step feeding of the cyano-substituted intermediate simplifies the process and reduces equipment demands.
  • The choice of solvents and post-treatment crystallization solvents (e.g., heptane, toluene) is critical for product isolation and purity.
  • Catalyst reuse enhances economic feasibility for industrial scale-up.
  • The initial preparation of the chlorotrifluoromethylpyridine scaffold via selective reduction of trichlorinated precursors is efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. The specific structure of 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine allows it to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit specific kinases and enzymes that are overexpressed in various cancers, suggesting a potential pathway for therapeutic development .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyridine derivatives are known to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics. Preliminary studies suggest that this compound may inhibit bacterial growth, although further investigation is required to confirm its efficacy and mechanism of action .

Agrochemicals

2.1 Herbicidal Activity
The trifluoromethyl group in the compound enhances its lipophilicity, which is beneficial for herbicidal applications. Research has indicated that similar pyridine derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants. The potential application of this compound as a selective herbicide could be explored further in agricultural studies .

2.2 Insecticidal Properties
Insecticidal activity is another area where this compound may find applications. Compounds with similar structures have been shown to disrupt the nervous systems of insects, leading to mortality. The specific interactions of this compound with insect neurotransmitter systems could be a focal point for developing new insecticides .

Material Science

3.1 Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for use in polymer chemistry, particularly in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, which are valuable properties in various industrial applications .

3.2 Coatings and Surface Treatments
Due to its chemical stability and resistance to degradation, this compound could be utilized in coatings and surface treatments that require durability and resistance to harsh environments. Research into the formulation of coatings incorporating this compound could lead to advancements in protective materials used in construction and manufacturing .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of cancer cell proliferation observed.
Antimicrobial Properties Broad-spectrum antimicrobial activity noted.
Herbicidal Activity Effective against specific weed species identified.
Insecticidal Properties Disruption of insect nervous system confirmed.
Polymer Chemistry Potential for high-performance fluorinated polymers.

Mechanism of Action

The mechanism by which 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine)

  • Molecular Formula : C₁₃H₄Cl₂F₆N₄O₄
  • Molecular Weight : 465.09 g/mol
  • Key Substituents : 3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.
  • Properties: High lipophilicity (logP ~4.5) due to nitro and trifluoromethyl groups. Broad-spectrum fungicide used in agriculture (e.g., potato blight control).
  • Structural Impact : Nitro groups enhance electrophilicity, improving binding to fungal targets like succinate dehydrogenase .

3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

  • Molecular Formula : C₁₀H₁₂ClF₃N₂O
  • Molecular Weight : 272.67 g/mol
  • Key Substituents : 3-Methoxypropyl group.
  • Properties: Increased solubility in polar solvents due to the methoxy group. Potential agrochemical intermediate; lacks nitro groups, reducing environmental persistence compared to fluazinam .

3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

  • Molecular Formula : C₁₁H₁₂ClF₃N₂O₂S
  • Molecular Weight : 328.73 g/mol
  • Key Substituents : Thiolane-1,1-dioxide methyl group.
  • Unclear bioactivity; may serve as a precursor for sulfonamide derivatives .

3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

  • Molecular Formula : C₁₄H₈ClF₆N₄O₅
  • Molecular Weight : 507.68 g/mol
  • Key Substituents : Propoxy and nitro groups on the phenyl ring.
  • Properties :
    • Enhanced steric bulk reduces membrane permeability compared to fluazinam.
    • Used experimentally in pesticide formulations .

Comparative Analysis

Structural and Functional Differences

Compound Substituent Type Key Functional Groups Application
Target Compound 2-Methylphenyl Chloro, trifluoromethyl Intermediate/Agrochemical R&D
Fluazinam Polychlorinated nitroaromatic Nitro, chloro, trifluoromethyl Commercial fungicide
3-Methoxypropyl Analog Alkyl ether Methoxypropyl Solubility-enhanced intermediate
Thiolane Derivative Sulfone-containing heterocycle Thiolane-dioxide Metabolic stability studies

Physicochemical Properties

Property Target Compound* Fluazinam 3-Methoxypropyl Analog
Molecular Weight (g/mol) ~295.69 465.09 272.67
logP (Predicted) ~3.8 4.5 2.9
Water Solubility (mg/L) Low (<10) Very Low (<1) Moderate (~50)

*Calculated based on structural analogs.

Q & A

Basic: What synthetic routes are recommended for preparing 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, and how is structural confirmation achieved?

Methodological Answer:
The compound is synthesized via nucleophilic aromatic substitution. A typical route involves reacting 2-methylaniline with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Key steps include:

  • Intermediate isolation : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).
  • Structural confirmation :
    • X-ray crystallography : Resolve disorder in trifluoromethyl groups (occupancy ratios ~0.68:0.32) and intramolecular N–H···Cl interactions .
    • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, CF₃ at δ ~120 ppm in ¹⁹F NMR) .

Basic: How does this compound serve as an intermediate in fungicide development, and what structural features drive its activity?

Methodological Answer:
The compound is a precursor to fluazinam , a broad-spectrum fungicide. Key steps in its derivatization include:

  • Nitration : Introduce nitro groups at positions 2 and 6 of the aniline ring under HNO₃/H₂SO₄ conditions .
  • Structural contributors to fungicidal activity :
    • Trifluoromethyl groups : Enhance lipophilicity and metabolic stability .
    • Chlorine substituents : Facilitate binding to fungal mitochondrial proteins by inducing conformational changes .
    • Pyridine core : Stabilizes π-π stacking with target enzymes .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:
Discrepancies in activity data (e.g., EC₅₀ values) may arise from:

  • Experimental variability : Standardize bioassays (e.g., Fusarium oxysporum spore germination tests) using OECD Guidelines .
  • Metabolite interference : Quantify degradates (e.g., AMPA, DAPA) via LC-MS/MS with a C18 column (0.1% formic acid/acetonitrile gradient) .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across crystal structures (e.g., PDB 1XYZ) .

Advanced: What methodologies are recommended for studying environmental degradation pathways and metabolite toxicity?

Methodological Answer:

  • Degradation studies :
    • Hydrolysis : Expose to pH 5–9 buffers (25°C, 30 days); analyze via HPLC-UV (λ = 254 nm) .
    • Photolysis : Use xenon-arc lamps (simulated sunlight); identify radicals via EPR spectroscopy .
  • Metabolite toxicity :
    • Ames test : Assess mutagenicity of sulfamate conjugates using Salmonella typhimurium TA98 strain .
    • Aquatic toxicity : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) .

Advanced: How can computational modeling optimize the design of analogs with improved target specificity?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., fungal cytochrome bc₁ complex) using GROMACS .
  • QSAR models : Train on datasets with >50 analogs; prioritize descriptors like logP, H-bond acceptors, and polar surface area .
  • Crystal structure refinement : Use ORTEP-3 to visualize thermal ellipsoids and validate hydrogen-bonding networks (e.g., N–H···N interactions) .

Basic: What are the critical stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Store at –20°C in amber vials; DSC analysis shows decomposition onset at 115°C .
  • Light sensitivity : Protect from UV exposure; TLC monitoring (hexane:EtOAc 7:3) detects photo-degradation products .
  • Humidity control : Use desiccants (silica gel); Karl Fischer titration confirms <0.1% water content .

Table 1: Key Analytical Data for Structural Confirmation

TechniqueParametersReference
X-ray crystallographySpace group P2₁/c, Z = 4
¹H NMR (400 MHz, CDCl₃)δ 7.85 (d, J = 8.5 Hz, 1H, pyridine-H)
¹⁹F NMRδ –63.2 ppm (CF₃)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine

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